
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is a complex organic compound characterized by the presence of two chloro-phenylethyl groups and a sulfinylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine typically involves the reaction of 2-chloro-2-phenylethylamine with sulfinylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile at room temperature . The process requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfinylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfonylhydrazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1-Bis(2-chloro-2-phenylethyl)-2-thiohydrazine: Contains a thiohydrazine moiety instead of a sulfinylhydrazine moiety.
Uniqueness
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is unique due to its specific combination of chloro-phenylethyl groups and the sulfinylhydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20570-07-4 |
|---|---|
Fórmula molecular |
C16H16Cl2N2OS |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloro-2-phenylethyl)-2-phenyl-N-(sulfinylamino)ethanamine |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-15(13-7-3-1-4-8-13)11-20(19-22-21)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
CQMGHQNVBZBCLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN(CC(C2=CC=CC=C2)Cl)N=S=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



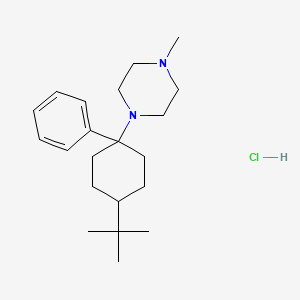
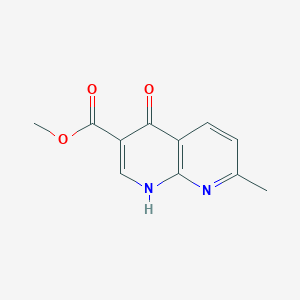
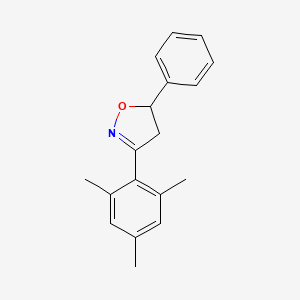
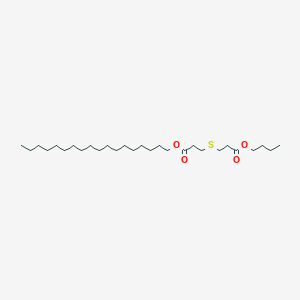
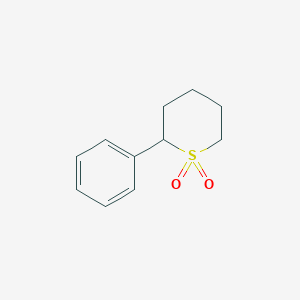

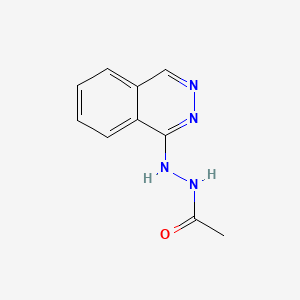


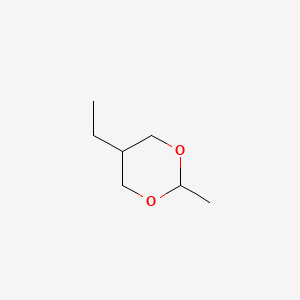
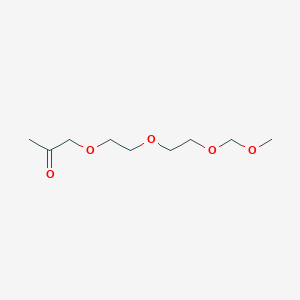
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)

